

# Orthosulfamuron: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action

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### **Abstract**

Orthosulfamuron is a selective, systemic sulfonylurea herbicide highly effective for the preand post-emergence control of a wide spectrum of weeds, particularly sedges and broadleaved
species, in rice cultivation.[1] Its herbicidal activity stems from the specific inhibition of
acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain
amino acids in plants. This technical guide provides an in-depth overview of the discovery and
commercial history of orthosulfamuron, its biochemical mechanism of action, and a detailed
exposition of its chemical synthesis pathway. The document includes structured data tables,
detailed experimental protocols for key synthetic steps, and visualizations of the biochemical
and chemical pathways to serve as a comprehensive resource for research and development
professionals.

## **Discovery and Commercial Development**

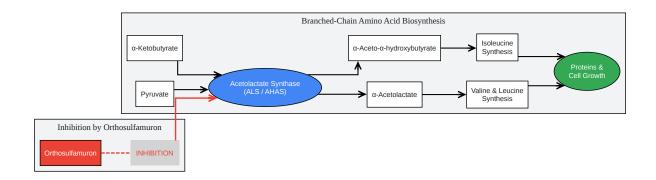
**Orthosulfamuron** was developed by the Italian agrochemical company Isagro S.p.A. In 2011, further development was handled by ISEM, a 50-50 joint venture between Isagro and Chemtura Agrosolutions (USA). Subsequently, in October 2013, ISEM sold the global rights and assets for **orthosulfamuron** to the Japanese firm Nihon Nohyaku Co., Ltd., which now holds the molecule.[2] The herbicide is known commercially under trade names such as Strada®, Kelion®, and Percutio®.



# Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The herbicidal effect of **orthosulfamuron** is achieved through the potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] This enzyme is pivotal in the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—which are fundamental building blocks for proteins.[4]

The inhibition of ALS leads to a rapid cessation of cell division and plant growth.[4] As the plant is starved of these critical amino acids, it exhibits symptoms such as chlorosis (yellowing), stunting, and eventual necrosis, leading to the death of the susceptible weed. This biochemical pathway is present in plants and microorganisms but not in animals, which accounts for the herbicide's low mammalian toxicity.[5]



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Figure 1. Mechanism of action of Orthosulfamuron via inhibition of the ALS enzyme.

## **Chemical Synthesis Pathway**

The synthesis of **orthosulfamuron** is a multi-step process that begins with two primary starting materials: anthranilic acid and 2-amino-4,6-dimethoxypyrimidine.[1] The core strategy involves





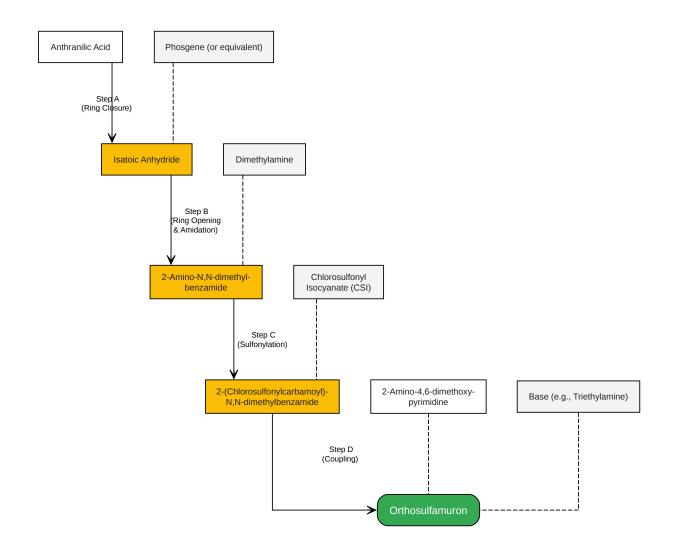


the preparation of a key benzamide intermediate, which is then coupled with the pyrimidine moiety via a sulfonylurea bridge.

The overall synthesis can be broken down into two main stages:

- Synthesis of the Intermediate 2-amino-N,N-dimethylbenzamide: This is achieved via a twostep reaction from anthranilic acid.
- Formation of the Sulfonylurea Bridge and Final Coupling: The benzamide intermediate is converted to a reactive sulfonyl species, which is then coupled with 2-amino-4,6-dimethoxypyrimidine to yield the final product.





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Figure 2. Overall synthetic pathway for Orthosulfamuron.

## **Detailed Experimental Protocols**



The following protocols are based on established chemical literature and patents detailing the synthesis of the key intermediates and related sulfonylurea compounds.

Protocol 1: Synthesis of 2-amino-N,N-dimethylbenzamide (Intermediate)

This procedure describes the ring-opening amidation of isatoic anhydride.[6]

#### Materials:

- Isatoic anhydride (1.0 eq, e.g., 82.3 g, 0.5 mol)
- 40% Aqueous dimethylamine solution (1.1 eq, e.g., 62 g, 0.55 mol)
- Acetonitrile (Solvent, e.g., 400 mL)
- Chilled brine bath

#### Procedure:

- Charge a suitable reaction flask with isatoic anhydride (82.3 g) and acetonitrile (400 mL).
- Begin stirring the suspension and cool the flask to below 10°C using a chilled brine bath.
- Slowly add the 40% aqueous dimethylamine solution (62 g) to the cooled suspension, maintaining the internal temperature below 10°C. Vigorous gas (CO<sub>2</sub>) evolution will be observed.
- After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
- Continue stirring at room temperature for 4 hours to ensure the reaction goes to completion.
- Concentrate the reaction mixture under reduced pressure to remove the acetonitrile and water.
- The resulting solid is the crude 2-amino-N,N-dimethylbenzamide. It can be purified further by recrystallization if necessary. A typical reported purity is >96% with a yield of



approximately 91-92%.[6]

#### Protocol 2: Synthesis of **Orthosulfamuron** (Final Coupling Step)

This protocol outlines the final coupling reaction. It is based on the general synthesis of sulfonylureas where a sulfonamide or sulfamoyl chloride is reacted with a heterocyclic amine.

#### Materials:

- 2-amino-N,N-dimethylbenzamide (1.0 eq)
- Chlorosulfonyl isocyanate (CSI) (1.0 eq)
- 2-amino-4,6-dimethoxypyrimidine (1.0 eq)
- Triethylamine (or another suitable non-nucleophilic base) (1.0 eq)
- Anhydrous dichloromethane (DCM) or other inert solvent

#### Procedure:

- Step C (Formation of Sulfamoyl Chloride Intermediate):
  - In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-N,N-dimethylbenzamide (1.0 eq) in anhydrous DCM.
  - Cool the solution to 0°C.
  - Slowly add chlorosulfonyl isocyanate (1.0 eq) dropwise, maintaining the temperature at 0°C.
  - Stir the reaction at 0°C for 1-2 hours. The formation of the intermediate, 2-(chlorosulfonylcarbamoyl)-N,N-dimethylbenzamide, occurs. This intermediate is typically used directly in the next step without isolation.
- Step D (Final Coupling):



- In a separate flask, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) and triethylamine (1.0 eq) in anhydrous DCM.
- Cool this solution to 0°C.
- Slowly transfer the solution containing the sulfamoyl chloride intermediate from Step C into the pyrimidine solution at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude orthosulfamuron.
- The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

# **Data and Specifications**

Quantitative data regarding the physicochemical properties and biological activity of **orthosulfamuron** are summarized below.

## **Physicochemical Properties**

The following table details the key physical and chemical properties of technical-grade **orthosulfamuron**.



Property	Value	Reference(s)
IUPAC Name	1-(4,6-dimethoxypyrimidin-2- yl)-3-[2- (dimethylcarbamoyl)phenylsulf amoyl]urea	[3]
CAS Number	213464-77-8	[3]
Molecular Formula	C16H20N6O6S	[3]
Molecular Weight	424.43 g/mol	
Physical State	White to off-white fine powder	_
Melting Point	157°C (decomposes before boiling)	_
Density	1.45 - 1.48 g/mL at 20-22°C	-
Vapor Pressure	< 1.1 x 10 <sup>-4</sup> Pa at 25°C	<del>-</del>
Water Solubility	pH 4: 0.062 g/L	-
pH 7: 0.63 g/L		<del>-</del>
pH 9: > 39 g/L	[1]	
Solvent Solubility (g/L at 20°C)	Acetone: 19.5	<del>-</del>
Dichloromethane: 56.0		<del>-</del>
Ethyl Acetate: 3.3	-	
Methanol: 8.3	-	
n-Heptane: 0.00023	<del>-</del>	
Xylene: 0.13	-	
Log Kow (Octanol-Water Partition)	pH 4: 2.02	
pH 7: 1.31		-
pH 9: < 0.3	-	



## **Herbicidal Efficacy and Application**

**Orthosulfamuron** provides effective control against key weeds in transplanted rice. Its efficacy is dependent on the application rate and timing.



Parameter	Value / Observation	Reference(s)
Target Crops	Rice (transplanted, dry- seeded, water-seeded), Sugarcane	[5]
Weed Spectrum	Grasses (e.g., Barnyardgrass), Sedges (e.g., Flatsedge), and various broad-leaved weeds.	[1][7]
Application Timing	Pre-emergence and early post- emergence.	[1]
Typical Application Rate	60 - 75 g a.i./ha	
Field Trial Efficacy	Sequential application of orthosulfamuron at 120 g/ha (pre-emergence) followed by 120 g/ha (post-emergence) was found to be highly effective in reducing the density and dry weight of grasses, sedges, and broadleaved weeds at 60 days after transplanting.	[7]
Analytical Method	Residues in rice and straw can be analyzed using a modified QuEChERS method with LC-MS/MS. Recovery rates are reported between 88.1% and 100.6%.	[5]
Maximum Residue Limit (MRL)	0.05 mg/kg (in rice grains, as set by the Ministry of Food and Drug Safety, Republic of Korea).	[5]

# Conclusion



Orthosulfamuron stands as a significant sulfonylurea herbicide, distinguished by its targeted mechanism of action and established commercial history. Its synthesis, while multi-step, proceeds from readily available precursors through well-understood chemical transformations, including ring-opening amidation and sulfonylurea bridge formation. By specifically targeting the ALS enzyme, orthosulfamuron offers effective and selective weed control in crucial agricultural systems, particularly in rice cultivation. The detailed synthetic protocols and compiled data herein provide a valuable technical foundation for chemists and researchers in the field of agrochemical development.

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